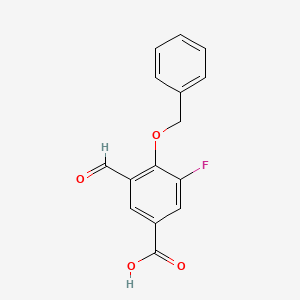
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene is an organic compound with a complex structure that includes bromine, ethoxy, difluoro, and methylsulfonyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different sulfone or sulfide derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluoro groups can participate in various chemical reactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used .
Comparación Con Compuestos Similares
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-ethoxybenzene: This compound lacks the difluoro and methylsulfonyl groups, making it less reactive in certain chemical reactions.
1-Bromo-4-methoxybenzene: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
1-Bromo-3,4-(methylenedioxy)benzene:
The presence of the difluoro and methylsulfonyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H9BrF2O3S |
|---|---|
Peso molecular |
315.13 g/mol |
Nombre IUPAC |
1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrF2O3S/c1-3-15-9-5(10)4-6(16(2,13)14)7(11)8(9)12/h4H,3H2,1-2H3 |
Clave InChI |
VYTPKVPVVLHJLH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1F)F)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)

![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)


![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)


